Cyclopeptide E
Description
Properties
bioactivity |
Antimicrobial, Anticancer |
|---|---|
sequence |
PGLGFY |
Origin of Product |
United States |
Origin and Isolation Methodologies of Cyclopeptide E
Natural Sources and Producing Organisms
Cyclopeptide E and related cyclopeptides are synthesized by a wide array of organisms, spanning across microbial, plant, and marine life. mdpi.com This widespread distribution highlights the diverse evolutionary pathways that have led to the production of these complex molecules.
Microbial Fermentation Systems (e.g., Fungi, Bacteria)
Microorganisms, particularly fungi and bacteria, are prolific producers of cyclic peptides. nih.gov Fungi from various genera, including Aspergillus and Penicillium, are known to synthesize a range of cyclic peptides. rsc.org For instance, the zygomycetous fungus Mortierella alpina produces cyclopeptides through nonribosomal peptide synthetases (NRPSs) that show a close relationship to bacterial enzymes, suggesting a potential bacterial origin of these biosynthetic genes in some fungi. nih.govasm.org Bacteria, such as those from the genus Bacillus, are also recognized for their ability to produce cyclic peptides. researchgate.net
Plant Botanical Extracts (e.g., Rhamnaceae, Caryophyllaceae)
Higher plants are another significant source of cyclopeptides, with numerous compounds isolated from various plant families. researchgate.net The Rhamnaceae and Caryophyllaceae families are particularly well-known for producing a class of cyclopeptides known as cyclopeptide alkaloids. researchgate.netoak.go.krkoreascience.kr The genus Ziziphus within the Rhamnaceae family is a prominent source of these compounds. researchgate.netuantwerpen.be For example, Sativanine-E, a 13-membered cyclopeptide alkaloid, was isolated from Ziziphus sativa. researchgate.net Cyclopeptides have also been found in other plant families such as Annonaceae, Asteraceae, Euphorbiaceae, and Rubiaceae. researchgate.netresearchgate.net
Table 1: Plant Families Known to Produce Cyclopeptides
| Family Name | Notable Genera/Species | Reference |
| Rhamnaceae | Ziziphus sativa, Ziziphus nummularia | uantwerpen.beresearchgate.netnih.gov |
| Caryophyllaceae | Saponaria vaccaria | frontiersin.org |
| Annonaceae | Annona cherimola | mdpi.com |
| Asteraceae | Not specified | researchgate.netresearchgate.net |
| Euphorbiaceae | Not specified | researchgate.netresearchgate.net |
| Rubiaceae | Amaioua guianensis | researchgate.netuantwerpen.be |
Marine Organisms (e.g., Sponges, Cyanobacteria, Ascidians)
The marine environment is a rich and diverse source of novel natural products, including a vast number of cyclopeptides. nih.gov These compounds have been isolated from various marine organisms. mdpi.comnih.gov
Sponges: As sessile filter-feeders, sponges have developed chemical defense mechanisms that often involve bioactive compounds. nih.gov They are a significant source of cyclopeptides, with thousands of new compounds being discovered from sponges annually. nih.gov Symbiotic microorganisms living within sponges are often the true producers of these metabolites. mdpi.comsjtu.edu.cn
Cyanobacteria: These photosynthetic bacteria, also known as blue-green algae, produce a wide array of bioactive cyclic peptides. nih.govnih.govmdpi.com Cyanobactins are a notable class of small cyclic peptides produced by cyanobacteria. nih.gov
Ascidians: Also known as tunicates, ascidians are marine invertebrates that have yielded numerous cyclopeptides with significant biological activities. nih.govnih.gov Similar to sponges, symbiotic microorganisms like Prochloron are often implicated in the production of these compounds. sjtu.edu.cn
Advanced Chromatographic Isolation and Purification Techniques
The isolation and purification of this compound from its natural sources are critical steps that rely on advanced chromatographic methods. These techniques separate the target compound from a complex mixture of other metabolites.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification of cyclopeptides. mdpi.comnih.gov Reversed-phase HPLC (RP-HPLC) is commonly used, where the separation is based on the hydrophobicity of the molecules. mdpi.comresearchgate.net For instance, the purification of various cyclopeptides often involves a final step of preparative or semi-preparative HPLC to obtain the pure compound. mdpi.comnih.govresearchgate.net The choice of column, such as a C18 column, and the solvent system are crucial for achieving good separation. researchgate.net
Solid-Phase Extraction (SPE) Methods
Solid-Phase Extraction (SPE) is a widely used technique for sample preparation and purification, often employed as a preliminary step before HPLC. mdpi.comnih.gov SPE can effectively concentrate the target compounds and remove interfering substances from the crude extract. mdpi.com For cyclopeptide isolation, SPE cartridges with a C18 sorbent are commonly utilized. nih.govphenomenex.com The process involves loading the sample onto the cartridge, washing away impurities, and then eluting the desired cyclopeptides with an appropriate solvent. waters.com A combination of HPLC with SPE, and sometimes coupled with NMR (HPLC-SPE-NMR), provides a powerful platform for the rapid isolation and structural elucidation of novel cyclopeptides from natural sources. nih.govuantwerpen.beresearchgate.net
Countercurrent Chromatography (CCC) Integration
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that is particularly effective for the separation of natural products, as it avoids the use of solid adsorbents which can lead to irreversible adsorption of the sample. chromatographyonline.com This method utilizes a biphasic solvent system in which the components of a mixture are partitioned based on their differential solubilities in the two immiscible liquid phases. ufrj.brwikipedia.org
While direct application of CCC to a specific "this compound" is not extensively detailed in the provided results, the technique is well-suited for and has been successfully applied to the purification of other plant-derived cyclic peptides. For example, high-speed counter-current chromatography (HSCCC) has been used to isolate and purify pseudostellarin B, a cyclic peptide from Pseudostellaria heterophylla, and segetalins from the seeds of Vaccaria segetalis. researchgate.net The selection of an appropriate two-phase solvent system is critical for a successful separation. aocs.org For the purification of segetalins, a system composed of petroleum ether-ethyl acetate-methanol-water was optimized to achieve high purity. researchgate.net This demonstrates the utility of CCC as a key step in the purification pipeline for compounds of this class.
Table 2: Illustrative CCC Application for Cyclic Peptide Purification
| Compound | Source | CCC Solvent System (v/v/v/v) | Purity Achieved |
|---|---|---|---|
| Segetalin A & B | Vaccaria segetalis | Petroleum ether-ethyl acetate-methanol-water (0.5:3.5:1:5) researchgate.net | 95.6% and 98.1% respectively researchgate.net |
| Pseudostellarin B | Pseudostellaria heterophylla | n-butanol-ethyl acetate-water (0.6:4.4:5) researchgate.net | >96% researchgate.net |
Bioassay-Guided Fractionation Strategies
Bioassay-guided fractionation is a pivotal strategy used to isolate bioactive natural products, including various forms of this compound. This approach involves systematically testing the biological activity of fractions obtained during the separation process to guide the purification towards the active compound.
The isolation of cherimolathis compound from Annona cherimola is a clear example of this strategy. nih.govresearchgate.net The crude methanol (B129727) extract was fractionated, and the resulting fractions were tested for cytotoxicity against the KB (human nasopharyngeal carcinoma) cell line. The fractions exhibiting significant cytotoxic activity were then subjected to further rounds of separation and testing until the pure, active compounds, cherimolathis compound and F, were isolated. nih.govresearchgate.net
Similarly, the discovery of mollamides E and F from the marine invertebrate Didemnum molle was driven by screening for anti-HIV agents. nih.gov The methanol extract showed moderate anti-HIV activity, which prompted a bioassay-guided fractionation to identify the responsible compounds. nih.gov This process is not limited to anticancer or antiviral screening; it can be adapted to any measurable biological activity, such as the antifungal activity that led to the isolation of frangulanine from Melochia odorata. uantwerpen.be
Table 3: Bioactivity Data for Selected Cyclopeptides
| Compound | Bioassay | Target/Cell Line | Result (IC₅₀) |
|---|---|---|---|
| Cherimolacyclopeptide A | Cytotoxicity frontiersin.org | KB tumor cells | 0.6 µM frontiersin.org |
| Dichotomin E | Cytotoxicity frontiersin.org | p-388 lymphocytic leukemia cells | 2.0 µg/mL frontiersin.org |
| Mollamide F | Anti-HIV (Integrase Inhibition) nih.gov | HIV Integrase | 39 µM nih.gov |
| Mollamide F | Anti-HIV (Cytoprotective) nih.gov | - | 78 µM nih.gov |
| Reniochalistatin E | Cytotoxicity mdpi.com | RPMI-8226 (human myeloma) | 4.9 µM mdpi.com |
| Reniochalistatin E | Cytotoxicity mdpi.com | MGC-803 (human gastric carcinoma) | 9.7 µM mdpi.com |
Biosynthetic Pathways and Enzymology of Cyclopeptide E
Non-Ribosomal Peptide Synthetase (NRPS) Systems
Non-ribosomal peptide synthetases (NRPSs) are large, multi-modular enzymes that synthesize a wide array of peptide natural products, including Cyclopeptide E, without the use of ribosomes. wikipedia.orguio.no These complex enzymatic assembly lines are responsible for the incorporation of both proteinogenic and non-proteinogenic amino acids, as well as other building blocks, into the final peptide structure. wikipedia.orgmdpi.com The modular nature of NRPSs allows for a high degree of structural diversity in the resulting peptides. nih.gov
Gene Cluster Identification and Characterization
The genes responsible for the biosynthesis of this compound are organized into a gene cluster. rsc.org This clustering facilitates the coordinated expression of all the enzymes required for the synthesis of the cyclopeptide. nih.gov Genome sequencing and bioinformatic analyses have been instrumental in identifying these clusters in various filamentous fungi that produce cycloaspeptides, including this compound. rsc.org
Heterologous expression studies in organisms like Aspergillus oryzae have confirmed that a minimal gene set, consisting of a five-module NRPS and a pathway-specific N-methyltransferase (N-MeT), is sufficient for the production of both cycloaspeptide A and this compound. rsc.org The identification of these gene clusters is the first crucial step towards understanding and potentially manipulating the biosynthesis of this compound. nih.gov
Modular Architectures and Domain Organization
The NRPS responsible for this compound synthesis is a multi-domain megaenzyme organized into modules. mdpi.comrsc.org Each module is responsible for the incorporation of a single amino acid into the growing peptide chain and typically consists of a core set of domains: an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a condensation (C) domain. nih.govfrontiersin.org
Adenylation (A) Domain: Selects and activates the specific amino acid substrate. frontiersin.orgfrontiersin.org
Thiolation (T) Domain: Covalently tethers the activated amino acid. frontiersin.orgfrontiersin.org
Condensation (C) Domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the newly incorporated amino acid. frontiersin.orgrsc.org
The cycloaspeptide gene cluster contains a minimal five-module NRPS. rsc.org In addition to the core domains, some modules may contain optional domains that introduce further structural modifications, such as epimerization (E) domains for converting L-amino acids to D-amino acids and N-methyltransferase (N-MT) domains for N-methylation of amino acids. frontiersin.orgrsc.org Research on cycloaspeptides has revealed a novel trans-acting N-methyltransferase that provides N-methylated amino acids, which are then preferentially incorporated by two of the NRPS modules. rsc.org
Table 1: Core and Optional Domains of NRPS Modules
| Domain | Function |
| Adenylation (A) | Selects and activates a specific amino acid. |
| Thiolation (T) | Covalently binds the activated amino acid. |
| Condensation (C) | Catalyzes peptide bond formation. |
| Epimerization (E) | Converts L-amino acids to D-amino acids. |
| N-Methyltransferase (N-MT) | Adds a methyl group to the amino acid's nitrogen. |
| Thioesterase (TE) | Catalyzes the release and cyclization of the final peptide. |
Mechanistic Insights into Peptide Bond Formation and Cyclization
The synthesis of this compound on the NRPS assembly line begins with the loading of the first amino acid onto the T domain of the initial module. rsc.org The subsequent modules then sequentially add their respective amino acids, with the C domain of each module catalyzing the peptide bond formation. rsc.org The growing peptide chain is passed from one module to the next, tethered to the T domains. rsc.org
Once the linear peptide is fully assembled, it is released from the NRPS. In many fungal NRPS systems, a terminal condensation-like (CT) domain catalyzes the macrocyclization of the peptide. mdpi.comrsc.org This is in contrast to many bacterial systems which utilize a thioesterase (TE) domain for this final step. mdpi.com The CT domain in the cycloaspeptide NRPS is believed to be responsible for the head-to-tail cyclization that forms the final pentapeptide structure of this compound. rsc.org
Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)
While NRPS systems are a major route for cyclopeptide biosynthesis, another significant pathway involves the ribosomal synthesis of a precursor peptide, which is then extensively modified to produce the final natural product. rsc.orgnih.gov These are known as Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). mdpi.comwikipedia.org This biosynthetic strategy is widespread in plants, bacteria, and fungi. rsc.orgnih.gov
Precursor Peptide Identification and Processing
In the RiPP pathway, the initial product is a precursor peptide encoded by a gene. rsc.orgbeilstein-journals.org This precursor typically consists of a leader peptide and a core peptide, which is the sequence that will become the final cyclopeptide. nih.govacs.org The leader peptide acts as a recognition signal for the modifying enzymes and is later removed. nih.govacs.org
For some cyclopeptides, the precursor proteins contain the sequences for multiple cyclopeptides, which are then processed out. canada.ca The processing of the precursor peptide involves proteolytic cleavage to excise the core peptide. rsc.orgbeilstein-journals.org Specific proteases, such as asparaginyl endopeptidases (AEPs) and papain-like cysteine proteases, have been identified as being involved in the processing of plant-derived cyclotide precursors. pnas.organu.edu.au
Intein-Mediated Cyclization Mechanisms
A fascinating mechanism for the cyclization of ribosomally synthesized peptides involves inteins. nih.govoup.com Inteins are protein segments that can excise themselves from a precursor protein and ligate the flanking sequences (exteins). nih.gov In some cases, this process can be harnessed to produce cyclic peptides. pnas.org
The mechanism involves the precursor peptide folding in such a way that the N- and C-termini of the target peptide sequence are brought into proximity. google.com The intein then catalyzes a series of reactions, including N-to-S or N-to-O acyl shifts and transesterification, leading to the formation of a thioester or ester intermediate. nih.govpnas.org Finally, an intramolecular attack by the N-terminal amine of the target peptide on this intermediate results in the formation of a cyclic peptide and the excision of the intein. nih.govgoogle.com This intein-mediated cyclization has been successfully used to produce cyclic peptides in vivo. pnas.org
Other Enzymatic Cyclization Pathways (e.g., BURP peptide cyclases)
The biosynthesis of many plant-derived cyclopeptides, such as cyclopeptide alkaloids, involves a class of enzymes known as BURP domain-containing peptide cyclases. d-nb.infonih.govresearchgate.net These enzymes are responsible for installing side chain-to-side chain cross-links, a characteristic feature of compounds like hibispeptins and lyciumins. nih.govumich.edu The BURP domain cyclases can function either as part of a single polypeptide chain that includes the precursor peptide (fused) or as separate, stand-alone proteins that act on distinct precursor peptides (split). researchgate.netnih.gov This pathway is a prominent example of ribosomal peptide synthesis and post-translational modification (RiPP) in plants. rsc.org
However, the formation of Cycloaspeptide E, a fungal metabolite, follows a different biosynthetic logic. It is assembled by a non-ribosomal peptide synthetase (NRPS), a large, modular enzyme complex. nih.gov This NRPS machinery synthesizes the peptide backbone from amino acid precursors without the involvement of ribosomes. The cyclization is typically the final step, catalyzed by a terminal thioesterase (TE) or condensation (C) domain within the NRPS. This distinction is crucial, as the NRPS pathway is independent of the BURP cyclase system used for many plant cyclopeptides. While both pathways yield cyclic peptides, their enzymatic machinery, substrate recognition, and evolutionary origins are fundamentally different.
Enzymatic Modifications Beyond Cyclization
Following the primary cyclization event, the peptide scaffold of many cyclopeptides undergoes further enzymatic tailoring, which is critical for their structural maturation and biological activity. These modifications are diverse and can significantly alter the compound's properties.
Hydroxylation and Methylation Events
N-methylation is a key modification in the biosynthesis of cycloaspeptides, including Cycloaspeptide E. nih.gov The cycloaspeptides are a family of pentapeptides that differ in the N-methylation pattern of their phenylalanine and tyrosine residues. nih.gov Unlike typical NRPS pathways where methylation is carried out by an N-methylation (N-MeT) domain integrated within a module, the cycloaspeptide gene cluster features a pathway-specific, trans-acting N-methyltransferase. nih.gov This enzyme provides N-methylated amino acid precursors that are then preferentially incorporated by the NRPS. nih.gov The discovery that two modules of the cycloaspeptide NRPS selectively accept these pre-methylated substrates represents a distinct paradigm for the biosynthesis of N-methylated cyclic peptides. nih.gov
While not specifically detailed for Cycloaspeptide E, hydroxylation is a common enzymatic modification in the biosynthesis of other cyclopeptides. For instance, the formation of the antitumor agent YM-216391 involves a β-hydroxylation of a phenylalanine residue, a reaction catalyzed by a P450 monooxygenase. acs.org Similarly, the biosynthesis of the antifungal cyclopeptide aspirochlorine involves two cytochrome P450 monooxygenases. researchgate.net These examples highlight the role of oxidative enzymes in generating structural diversity in cyclic peptides.
Other Side Chain Derivatizations
The chemical diversity of cyclopeptides is frequently expanded through various side-chain modifications beyond hydroxylation and methylation. These derivatizations are catalyzed by a wide array of "tailoring" enzymes often encoded within the same biosynthetic gene cluster as the core synthetase. frontiersin.orgmdpi.com
Examples of such modifications in different cyclopeptide families include:
Prenylation : The attachment of isoprenoid moieties to the peptide scaffold. frontiersin.org
Acylation : The addition of acyl groups to amino functions. mdpi.com
Heterocyclization : The formation of oxazole (B20620) or thiazole (B1198619) rings from serine, threonine, or cysteine residues, as seen in the biosynthesis of YM-216391. acs.org
Halogenation : The incorporation of chlorine or bromine atoms, catalyzed by specific halogenases, which can significantly impact bioactivity. researchgate.net
These enzymatic modifications are crucial for creating the final, biologically active natural product. The specific combination of tailoring enzymes in a given biosynthetic pathway dictates the final structure of the cyclopeptide. acs.org
Pathway Engineering for Biosynthetic Analogues
The elucidation of biosynthetic pathways provides a roadmap for generating novel cyclopeptide analogues through genetic engineering. By manipulating the biosynthetic machinery, it is possible to create a diverse array of new compounds with potentially improved or novel activities. rsc.orgbohrium.com
Heterologous Expression Systems
A primary strategy for pathway engineering is the transfer of the entire biosynthetic gene cluster (BGC) into a well-characterized and genetically tractable host organism. This process, known as heterologous expression, can overcome limitations of the native producer, such as slow growth or low yields. nih.gov
The cycloaspeptide gene cluster, for example, was successfully expressed in the filamentous fungus Aspergillus oryzae. nih.gov This not only confirmed the identity of the BGC responsible for cycloaspeptide production but also created a platform for further genetic manipulation. Similarly, other cyclopeptide BGCs have been expressed in hosts like Streptomyces lividans acs.org and other Aspergillus species frontiersin.org, demonstrating the broad utility of this approach for producing and engineering complex natural products.
| System | Host Organism | Target Cyclopeptide | Reference |
| Fungal Expression | Aspergillus oryzae | Cycloaspeptides | nih.gov |
| Fungal Expression | Aspergillus oryzae | KK-1 | frontiersin.org |
| Bacterial Expression | Streptomyces lividans | YM-216391 | acs.org |
| Bacterial Expression | Streptomyces species | Pentaminomycins | mdpi.com |
Genetic Manipulation for Diversification
Once a BGC is established in a heterologous host, targeted genetic modifications can be introduced to diversify the resulting products. This can involve gene knockouts, domain swapping, or precursor-directed biosynthesis. nih.govmdpi.com
In the case of the cycloaspeptides, a key breakthrough was the deletion of the trans-acting N-methyltransferase gene. nih.gov The resulting mutant strain was unable to produce the methylated precursors. By feeding this mutant with various N-methylated amino acids, researchers gained unprecedented control over substrate incorporation, leading to increased yields of the desired Cycloaspeptide E and the production of novel fluorinated analogues. nih.gov This approach, termed mutasynthesis or precursor-directed biosynthesis, leverages the substrate promiscuity of the NRPS modules. rsc.org
Other engineering strategies include domain swapping, where catalytic domains within the NRPS are replaced to alter substrate specificity. Although an attempt to swap an adenylation (A) domain in the cycloaspeptide NRPS resulted in a non-functional enzyme, this technique has been successfully applied to other NRPS systems to generate new peptide structures. nih.govbohrium.com These genetic strategies provide powerful tools for expanding the chemical diversity of cyclopeptides, moving beyond what is found in nature. mdpi.com
Synthetic Strategies and Analog Design for Cyclopeptide E
Total Synthesis Approaches to Cyclopeptide E Core Structures
The complete chemical synthesis of cyclopeptide alkaloids is a formidable task that requires precise control over stereochemistry and the formation of the macrocyclic ring. Various strategies have been devised, leveraging both solution-phase and solid-phase techniques to assemble the linear peptide backbone, followed by a crucial macrocyclization step.
Solution-Phase Peptide Synthesis Methodologies
Solution-phase peptide synthesis (SPPS) offers the flexibility to produce large quantities of the linear peptide precursor required for cyclization. This classical approach involves the sequential coupling of amino acids in a homogenous reaction mixture. ekb.eg Key to this method is the use of protecting groups for the amino and carboxyl termini, as well as for any reactive side chains, to prevent unwanted side reactions. ekb.eg
In the context of cyclopeptide synthesis, solution-phase methods have been employed to construct complex peptide fragments that are later combined and cyclized. mdpi.com For instance, the synthesis of related cyclopeptide alkaloids has utilized convergent solution-phase strategies where different linear peptide intermediates are synthesized and then coupled together. mdpi.com This method allows for the purification of intermediates at each step, ensuring the high purity of the final linear precursor before the critical macrocyclization step. A common challenge is the potential for racemization during coupling, which can be mitigated by the careful selection of coupling reagents and reaction conditions. ekb.eg
Table 1: Key Coupling Reagents in Solution-Phase Synthesis
| Coupling Reagent | Abbreviation | Key Features |
|---|---|---|
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | High coupling efficiency, often used for difficult couplings. mdpi.com |
| Hexafluorophosphate Benzotriazole Tetramethyl Uronium | HBTU | A common and effective peptide coupling reagent. mdpi.com |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Strong activating agent, but can lead to racemization. |
Solid-Phase Peptide Synthesis (SPPS) Optimizations
Solid-phase peptide synthesis (SPPS) has become a cornerstone for the synthesis of peptides due to its efficiency and amenability to automation. nii.ac.jp In SPPS, the C-terminal amino acid is anchored to a solid resin support, and subsequent amino acids are added in a stepwise manner. mdpi.com This approach simplifies the purification process, as excess reagents and byproducts are simply washed away after each step. mdpi.com
For the synthesis of cyclopeptides, the linear precursor is assembled on the resin and then cleaved to be cyclized in solution. researchgate.netacs.org Optimizations in SPPS for cyclopeptide synthesis often focus on the choice of resin and linker. For example, the 2-chlorotrityl chloride (2-CTC) resin is frequently used as it allows for mild cleavage conditions that preserve sensitive protecting groups on the peptide side chains, which may be necessary for subsequent modifications. mdpi.com The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme in SPPS. mdpi.comub.edu
The synthesis of cherimolathis compound, a cyclic hexapeptide, was achieved using SPPS with Fmoc/tert-butyl-protected amino acids and the Kenner sulfonamide "safety-catch" linker. nih.gov This linker is stable during the assembly of the linear peptide but can be activated under specific conditions to facilitate the final cyclization. nih.gov
Macrocyclization Techniques in Synthetic Routes
The formation of the macrocyclic ring is often the most challenging step in the total synthesis of cyclopeptides. This intramolecular reaction is entropically disfavored and can be plagued by competing intermolecular oligomerization. rsc.org To overcome this, high-dilution conditions are typically employed. rsc.org A variety of chemical reactions have been adapted for the crucial macrocyclization step.
Macrolactamization: This is the most common strategy, involving the formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide precursor. nih.gov Numerous coupling reagents, such as HATU, HOAt, and DPPA, have been utilized to facilitate this reaction. rsc.orgacs.org
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for forming carbon-carbon double bonds within the macrocycle. In the synthesis of paliurine E, a related cyclopeptide alkaloid, an ene-enamide RCM was a key step, utilizing Grubbs' second-generation catalyst to form the cyclic enamide moiety. acs.orgnih.govcapes.gov.br
Copper-Mediated Intramolecular Amidation: This method has been used for the synthesis of mucronine E, where a copper-catalyzed coupling reaction installs an enamide and concurrently forms the macrocycle. thieme-connect.com
Thioether Formation: Thioether bridges can be formed on-resin through radical thiol-ene reactions initiated by UV light or via Michael addition of a thiol to an electron-deficient alkene. rsc.orgqyaobio.com
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that can be used to form a stable triazole ring within the peptide backbone, effectively cyclizing the molecule. qyaobio.comrsc.org
Table 2: Comparison of Macrocyclization Techniques
| Technique | Bond Formed | Key Reagents/Catalysts | Advantages |
|---|---|---|---|
| Macrolactamization | Amide | HATU, DPPA, PyBOP | Forms the natural peptide bond. |
| Ring-Closing Metathesis | Carbon-Carbon Double Bond | Grubbs' Catalysts | Forms unique cyclic structures. acs.orgnih.govcapes.gov.br |
| Copper-Mediated Amidation | Enamide | Copper catalysts | Concurrent enamide formation and cyclization. thieme-connect.com |
| Thioether Formation | Thioether | UV light, bases | Stable, non-reducible linkage. rsc.orgqyaobio.com |
Semi-Synthetic and Chemical Modification Strategies
Semi-synthetic approaches, which start from a natural product or a biosynthetic intermediate, offer a more direct route to analogs. These strategies, along with chemical modifications of the synthesized core structure, are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.
Chemo-Enzymatic Approaches
Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. nih.gov In the context of cyclopeptides, enzymes can be used for the key macrocyclization step. For example, thioesterase (TE) domains from nonribosomal peptide synthetase (NRPS) machinery have been shown to catalyze the head-to-tail cyclization of chemically synthesized linear peptide thioesters. nih.gov This approach has been used to produce various cyclopeptides, including those containing unnatural amino acids. nih.gov
Penicillin-binding protein-type thioesterases (PBP-type TEs) are another class of enzymes that can catalyze the cyclization of short peptide substrates, which are often difficult to cyclize using purely chemical methods. google.comresearchgate.net These enzymes can be used in one-pot tandem reactions where an enzymatic cyclization is followed by a chemical cyclization (like CuAAC) to create bicyclic peptides. researchgate.net
Ligation enzymes such as butelase 1 and sortase A are also powerful tools for peptide cyclization. uva.nl Butelase 1, an asparaginyl endoprotease, is particularly efficient at catalyzing head-to-tail cyclization and has a small recognition motif, making it an attractive alternative to chemical methods. uva.nl
Site-Selective Derivatization for Functionalization
Site-selective derivatization allows for the precise modification of a specific amino acid within the cyclopeptide structure, enabling the introduction of probes, labels, or other functionalities to study its mode of action or improve its properties.
Lysine (B10760008) Modification: The ε-amino group of lysine is a common target for modification. Reversible-covalent modification can be achieved using salicylaldehyde (B1680747) derivatives, which form a stable imine bond with the lysine side chain. unimi.it
Cysteine Modification: The thiol group of cysteine is highly nucleophilic and can be selectively targeted with various electrophiles. Perfluoroaromatic reagents can be used for site-selective cysteine conjugation, with the reactivity of the cysteine being tuned by the surrounding amino acid sequence. universiteitleiden.nl
N-Terminal Modification: The α-amino group at the N-terminus of a peptide has a lower pKa than the ε-amino group of lysine, allowing for selective modification under controlled pH conditions. nih.gov Reductive alkylation using aldehydes is a common method for N-terminal functionalization. nih.govfrontiersin.org
Tryptophan Modification: The Pictet-Spengler reaction can be used to modify peptides containing an N-terminal tryptophan residue by condensation with an aldehyde. nih.govfrontiersin.org
These site-selective modification techniques are invaluable for creating analogs of this compound with tailored properties, facilitating a deeper understanding of its biological function.
Design and Synthesis of this compound Analogues for Research
The generation of this compound analogues is a critical step in exploring its therapeutic potential and understanding its mechanism of action. By systematically modifying the structure of the parent molecule, researchers can probe key interactions, improve biological activity, and enhance pharmacokinetic properties. This section details the primary strategies employed for the design and synthesis of these valuable research tools.
Rational Design Principles Based on Structure-Activity Relationships (SAR)
Rational design of this compound analogues hinges on understanding the relationship between the peptide's structure and its biological activity (SAR). This knowledge allows for targeted modifications to optimize desired properties. The process often begins with SAR studies of a parent natural product to identify which parts of the molecule are essential for its function.
Key principles derived from SAR studies on various cyclopeptides guide the design of new analogues:
Conformational Restriction: Cyclic peptides are inherently more rigid than their linear counterparts, which can lead to higher binding affinity and stability. cellorigins.combenthamdirect.com The design of analogues often focuses on maintaining or enhancing a specific bioactive conformation. For instance, in the development of analogues for the natural tetrapeptide FR235222, modifications to the tetrapeptide core were explored to identify key structural features for activity. nih.gov
Side Chain Modification: The amino acid side chains play a crucial role in target recognition and binding. SAR studies on the cyclic peptide antillatoxin revealed that the bulkiness of a terminal group on its side chain was strongly correlated with its cytotoxic potency. rsc.orgrsc.org This principle allows for the design of analogues where side chain volume and chemical nature are systematically altered to modulate activity. rsc.orgrsc.org
Backbone Modification: Altering the peptide backbone, for example by introducing retro-inverso modifications (reversing the sequence and the chirality of one or more amino acid residues), can increase three-dimensional diversity and metabolic stability. benthamdirect.comresearchgate.net This approach can generate conformationally stable scaffolds for further medicinal chemistry applications. benthamdirect.comresearchgate.net
Substitution of Key Residues: Replacing specific amino acids can reveal their importance for activity. In studies on Astin C analogues, substituting amino acids showed that those with D-amino acid residues and hydrophobic or aryl substituents had better immunosuppressive activity than those with hydrophilic or small alkyl substituents. nih.gov This suggests that specific residue properties are critical for the biological function of this compound.
A common approach involves creating a small, focused library of analogues where systematic changes are made. For example, in the design of analogues of the histone deacetylase inhibitor FR235222, a convergent synthesis approach was used to create various structurally modified versions. nih.gov These modifications helped to pinpoint the importance of the residue in the second position and the stereochemistry of the Ahoda (2-amino-8-oxodecanoic acid) tail for inhibitory activity. nih.gov Similarly, research on antillatoxin demonstrated that its activity could be "switched off" by the light-promoted truncation of its side chain terminus, a finding derived directly from SAR data. rsc.orgrsc.org
Table 1: Examples of Rational Design Strategies from Cyclopeptide SAR Studies
| Parent Cyclopeptide | Design Principle | Modification Example | Outcome | Reference |
|---|---|---|---|---|
| Antillatoxin | Side chain bulkiness | Installation of a photocleavable 2-nitrobenzyl (NB) group on the C5-side chain. | Activity could be modulated (deactivated) by light-induced structural change. | rsc.orgrsc.org |
| FR235222 | Core modification & Stereochemistry | Synthesis of analogues with variations in the tetrapeptide core and Ahoda tail stereochemistry. | Identified that the residue at position two and the Ahoda tail stereochemistry are crucial for inhibitory activity. | nih.gov |
| Astin C | Amino acid substitution | Replacement of amino acids with D-amino acids, hydrophobic, or aryl-containing residues. | Analogues with D-amino acids and hydrophobic/aryl groups showed better immunosuppressive activity. | nih.gov |
| General Cyclotetrapeptides | Backbone Modification | Introduction of partial retro-inverso structures into the peptide sequence. | Generated scaffolds with higher three-dimensional diversity compared to normal peptides. | benthamdirect.comresearchgate.net |
Combinatorial Chemistry and Library Generation (e.g., SICLOPPS, Phage Display)
Combinatorial chemistry provides powerful tools for generating vast libraries of compounds, which can then be screened for desired activities. slideshare.net This approach is particularly useful for discovering novel cyclopeptide analogues without prior detailed knowledge of the target structure. Two prominent genetically encoded methods for generating large cyclic peptide libraries are Split Intein Circular Ligation of Peptides and Proteins (SICLOPPS) and Phage Display.
Split Intein Circular Ligation of Peptides and Proteins (SICLOPPS):
SICLOPPS is a genetically encoded method for the intracellular production of cyclic peptide libraries that can contain over 100 million members. acs.orgnih.gov The system utilizes the self-splicing activity of split inteins. soton.ac.uk A gene library is constructed where a randomized peptide-encoding sequence is flanked by sequences for the N-terminal (IN) and C-terminal (IC) fragments of a split intein. acs.org When expressed in a host cell like E. coli, the IN and IC fragments associate, catalyze their own excision, and ligate the intervening peptide sequence into a cyclic molecule. acs.orgsoton.ac.uk
The size of the randomized peptide sequence is typically five or six amino acids to ensure the library size (e.g., 6.4 x 107 for six variable residues) is manageable within the transformation efficiency of E. coli (typically ~109). soton.ac.uk While the Synechocystis sp. (Ssp) DnaE split inteins are commonly used, they can be slow and intolerant of some amino acid variations near the splice junction. acs.orgnih.gov To overcome this, faster-splicing and more tolerant inteins from Nostoc punctiforme (Npu) have been engineered for use in SICLOPPS. acs.orgnih.gov
SICLOPPS has been successfully combined with cell-based screening assays, such as the reverse two-hybrid system, to identify cyclic peptide inhibitors of various protein-protein interactions. soton.ac.ukplos.org
Table 2: Comparison of Inteins Used in SICLOPPS
| Intein Source | Key Characteristics | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Synechocystis sp. PCC6803 (Ssp) | Standard intein for SICLOPPS | Well-established, readily accessible method. | Relatively slow splicing, intolerant of amino acid variation at splice junction. | acs.orgnih.gov |
| Nostoc punctiforme (Npu) | Engineered for improved performance | Significantly faster splicing, more tolerant of amino acid variation. | Can exhibit toxicity in E. coli, requiring engineering (e.g., SsrA tag) for degradation. | acs.orgnih.gov |
Phage Display:
Phage display is another powerful technique for generating and screening large libraries of peptides. cellorigins.com In this method, a library of genes encoding peptides is fused to a gene encoding a bacteriophage coat protein (e.g., pIII). nih.gov This results in the display of the peptides on the surface of the phage particles, with the corresponding genetic information packaged inside. epfl.ch
To create cyclic peptide libraries, several strategies are employed:
Disulfide Bridging: The most common method involves incorporating two cysteine residues into the peptide sequence, which form a disulfide bond to cyclize the peptide. nih.govacs.org
Chemical Linkers: An alternative involves using small-molecule linkers to covalently connect two cysteine residues on the phage-displayed peptide. nih.gov This has been used to create both mono- and bicyclic peptide libraries. nih.gov
Incorporation of Reactive Noncanonical Amino Acids: A newer method involves genetically incorporating an electrophilic noncanonical amino acid along with a cysteine. These residues can then react spontaneously to form a stable thioether bridge, cyclizing the peptide without additional chemical steps. nih.govacs.org
Phage display libraries can be of enormous size, with some reported to contain around 100 billion different cyclic peptide structures. epfl.ch The physical link between the peptide (phenotype) and its encoding DNA (genotype) allows for rapid screening and identification of high-affinity binders to a target of interest through an iterative process called panning. epfl.chbiorxiv.org
Incorporation of Unnatural Amino Acids
Introducing unnatural amino acids (also called non-canonical amino acids, ncAAs) into the structure of this compound is a powerful strategy for creating analogues with novel properties. nih.gov These ncAAs can introduce unique side chains, alter backbone conformation, or provide handles for specific chemical modifications. nih.govnih.gov Chemical synthesis allows for the incorporation of a wide variety of unnatural side chains and backbone modifications that are not accessible through ribosomal synthesis. nih.gov
Genetically encoded methods have also been developed to incorporate ncAAs site-specifically into peptides and proteins. A primary strategy is in vivo nonsense suppression . nih.gov This involves repurposing a stop codon (typically the amber codon, TAG). An orthogonal aminoacyl-tRNA synthetase/tRNA pair is used, where the synthetase is evolved to specifically recognize a desired ncAA and charge it onto the orthogonal tRNA. nih.govnih.gov This tRNA possesses an anticodon that recognizes the repurposed stop codon in the mRNA, leading to the incorporation of the ncAA at that specific site during protein synthesis in the host cell. nih.govpnas.org
This approach has been used to biosynthesize libraries of cyclic peptides containing ncAAs in E. coli. pnas.org The incorporation of ncAAs can introduce functionalities absent in the 20 canonical amino acids, such as chemical warheads (e.g., ketoamides, boronates) for covalent inhibition or N-methyl and β-amino acids to block proteolysis and restrict conformation. pnas.org
Table 3: Methods for Incorporating Unnatural Amino Acids (ncAAs)
| Method | Description | Advantages | Key Requirement | Reference |
|---|---|---|---|---|
| Chemical Synthesis | Step-wise synthesis of the peptide using building blocks, including desired ncAAs. | High versatility; allows for a wide variety of ncAA and backbone modifications. | Can be time-consuming and complex for large peptides. | nih.gov |
| In Vivo Nonsense Suppression | A stop codon (e.g., TAG) is repurposed to encode an ncAA. | Allows for site-specific incorporation within a living cell; enables generation of genetically encoded libraries. | An evolved, orthogonal aminoacyl-tRNA synthetase and tRNA pair specific for the ncAA. | nih.govpnas.org |
| Selective Pressure Incorporation (SPI) | An auxotrophic host is grown in a medium with a limited amount of a canonical amino acid and an excess of an ncAA analogue. | Simpler in vivo method that does not require genetic engineering of the translation machinery. | Relies on the promiscuity of endogenous synthetases; can lead to non-specific incorporation. | nih.gov |
Molecular Mechanisms of Action of Cyclopeptide E
Target Identification and Validation in Cellular and Biochemical Systems
The primary molecular targets of Azumamide E have been identified and validated as zinc-dependent histone deacetylases (HDACs). sci-hub.sescispace.com These enzymes are critical in regulating gene expression, and their inhibition is a key strategy in cancer therapy. Azumamide E has been shown to be a potent inhibitor of several HDAC isoforms. scispace.com
Initial studies identified Azumamides A-E as in vitro inhibitors of total HDAC activity using human chronic myeloid leukemia K-562 crude cell lysates. researchgate.net Subsequent detailed profiling against a full panel of recombinant human Zn2+-dependent HDAC enzymes (HDAC1-11) confirmed the potent inhibitory activity of Azumamide E. scispace.com Notably, Azumamide E and its analogue Azumamide C are strong inhibitors of HDACs 1, 2, 3, 10, and 11. researchgate.netscispace.com The validation of HDACs as the direct targets of Azumamide E is supported by biochemical assays showing potent enzymatic inhibition and molecular modeling studies illustrating its interaction with the enzyme's active site. researchgate.netacs.org
While specific proteomic and metabolomic profiling studies focusing exclusively on the cellular effects of Azumamide E are not detailed in the provided search results, the broader field of proteomics has been instrumental in understanding HDAC inhibitors. For instance, proteomic analyses have been used to identify the vast number of proteins regulated by acetylation, highlighting the extensive cellular impact of HDAC inhibition. sci-hub.se A study on the fungus Metarhizium anisopliae used proteomic analysis to detect the presence of Cherimolacyclopeptide E, linking it to the fungus's virulence, which showcases the utility of proteomics in identifying the production and potential function of cyclopeptides in biological systems. researchgate.net The general approach for proteomic and metabolomic profiling often involves treating cells (e.g., cancer cell lines) with the compound and analyzing changes in protein and metabolite levels using techniques like mass spectrometry to uncover affected cellular pathways. mdpi.comchemrxiv.orggoogleapis.com
The development of affinity-based probes is a crucial technique for identifying and studying the cellular targets of bioactive molecules. For other cyclic peptide HDAC inhibitors like trapoxin, researchers have synthesized affinity reagents (e.g., K-trap) to perform pull-down assays, which led to the molecular characterization of histone deacetylase as the cellular target. acs.org This methodology involves attaching a tag (like biotin) to the cyclopeptide, allowing for the capture and identification of its binding partners from cell lysates. While the direct application of affinity-based probes specifically for Azumamide E is not explicitly described in the search results, the successful use of such probes for related compounds provides a validated framework for its target interaction studies. chemrxiv.orgacs.orgacs.orgnih.gov
Genetic screening methods are powerful tools for identifying genes that modulate the activity of a compound or for discovering new bioactive molecules from libraries. nih.gov Techniques like the yeast two-hybrid system and the bacterial reverse two-hybrid system (RTHS) are used to screen for molecules that disrupt specific protein-protein interactions. nih.gov For instance, the split-intein circular ligation of peptides and proteins (SICLOPPS) technology can be combined with RTHS to create cell-based assays for discovering cyclic peptide modulators of protein complexes. dbaasp.org Although a specific genetic screen to find modulators of Azumamide E activity is not detailed in the provided results, these established methods are standard approaches in the study of cyclic peptides.
Elucidation of Specific Receptor-Ligand Interactions
The interaction between Azumamide E and its HDAC targets has been elucidated through a combination of biochemical assays and computational modeling. scispace.comacs.org Azumamide E, like other related cyclic peptide HDAC inhibitors, features a crucial pharmacophore: a long lipid chain capped with a hydrophilic functional group that acts as a zinc-binding motif. researchgate.net This motif is essential for chelating the zinc ion in the active site of HDAC enzymes, which is a hallmark of this class of inhibitors. The interaction is further stabilized by the peptide backbone, which positions the zinc-binding group for optimal interaction within the enzyme's binding pocket. researchgate.netacs.org
Detailed biophysical characterization provides quantitative data on binding affinity and thermodynamics. While specific Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) data for Azumamide E were not found in the search results, these techniques are standard for characterizing receptor-ligand interactions. arizona.eduuni-muenchen.demdpi.com For other cyclic peptides, SPR has been used to study membrane interactions. rsc.org The inhibitory activity of Azumamide E has been quantified using IC50 values from enzymatic assays, which provide a measure of its potency. For example, Azumamide E exhibits potent inhibition against several HDAC isoforms with low micromolar to nanomolar IC50 values.
Table 1: HDAC Inhibitory Activity of Azumamide E and Related Compounds
| Compound | HDAC1 (IC50, µM) | HDAC2 (IC50, µM) | HDAC3 (IC50, µM) | HDAC10 (IC50, µM) | HDAC11 (IC50, µM) |
|---|---|---|---|---|---|
| Azumamide E | Potent | Potent | Potent | Potent | Potent |
| Azumamide C | Potent | Potent | Potent | Potent | Potent |
| Azumamide A | Moderate | Moderate | Moderate | - | - |
| Azumamide D | Weak | Weak | Weak | - | - |
This table is a qualitative summary based on findings that Azumamides C and E are significantly more potent than A and D against Class I and some Class IIb HDACs. researchgate.netscispace.com Exact IC50 values vary between studies.
Structural analysis provides a detailed view of how Azumamide E interacts with the HDAC binding pocket. While a co-crystal structure of Azumamide E with an HDAC enzyme is not mentioned, molecular docking studies have been performed using models of the histone deacetylase-like protein (HDLP). researchgate.netacs.org These computational studies have provided a plausible model for the interaction. researchgate.netacs.org
The models show that the carboxylic acid side chain of Azumamide E chelates the catalytic zinc ion in the active site. The cyclic peptide backbone adopts a specific conformation to position this side chain deep within the binding pocket. The interactions are further stabilized by hydrogen bonds and hydrophobic interactions between the peptide and amino acid residues lining the pocket. acs.orgnih.gov These structural insights are crucial for understanding the potent inhibitory activity of Azumamide E and for the rational design of new, more selective HDAC inhibitors. researchgate.netacs.org
Enzyme Modulation and Inhibition Mechanisms of Azumamide E
Azumamide E is a naturally occurring cyclic tetrapeptide that has garnered significant attention for its potent biological activities, particularly as an inhibitor of histone deacetylases (HDACs). nih.govresearchgate.net Structurally, it is part of the azumamide family (A-E) isolated from the marine sponge Mycale izuensis. nih.gov These compounds are notable for their retro-arrangement peptide backbone and the presence of unnatural β-amino acids. nih.gov Azumamide E, along with Azumamide C, features a terminal carboxylic acid, which is crucial for its potent enzymatic inhibition, distinguishing it from its carboxamide-containing counterparts like Azumamide A. nih.govscispace.com
Kinetic Analysis of Enzyme Inhibition
Azumamide E functions as a powerful inhibitor of several zinc-dependent histone deacetylase (HDAC) enzymes. nih.govencyclopedia.pub Kinetic profiling has revealed that Azumamide E is a potent inhibitor of Class I HDACs (HDAC1, 2, and 3) and Class IIb HDACs (HDAC10), as well as the Class IV isozyme HDAC11. nih.govscispace.com
The inhibitory mechanism of azumamides is directly linked to their ability to chelate the zinc ion (Zn²⁺) essential for catalysis within the active site of HDAC enzymes. scispace.com The carboxylic acid moiety present in Azumamide E acts as an effective zinc-binding group, a feature that significantly enhances its inhibitory potency compared to analogous compounds with a carboxamide group. scispace.com
In comparative studies, Azumamide E has demonstrated potent, low nanomolar inhibition against specific HDACs. For instance, its inhibitory constants (Ki) are pronounced against HDACs 1, 2, 3, and 10. nih.gov The inhibition of HDAC11 by Azumamide E is particularly noteworthy, as it represents one of the first potent cyclic peptide inhibitors identified for this specific isozyme. scispace.com
| Enzyme Target | Inhibitory Potency (Ki) | Reference |
| HDAC1 | Potent (nanomolar range) | nih.gov |
| HDAC2 | Potent (nanomolar range) | nih.gov |
| HDAC3 | Potent (nanomolar range) | nih.gov |
| HDAC8 | Micromolar Ki values | scispace.com |
| HDAC10 | Potent (nanomolar range) | nih.govscispace.com |
| HDAC11 | Potent (nanomolar range) | nih.govscispace.com |
| Crude K562 Cell Extract | Strong Inhibition | scispace.com |
Allosteric vs. Active Site Binding
The mechanism of HDAC inhibition by Azumamide E involves direct binding to the enzyme's active site rather than an allosteric site. wikipedia.orglibretexts.org The active site of zinc-dependent HDACs contains a catalytic pocket with a crucial zinc ion. scispace.com Azumamide E's inhibitory action is predicated on its terminal carboxylic acid group, which chelates this zinc ion, thereby blocking the enzyme's catalytic function. scispace.com This mode of action is characteristic of orthosteric inhibitors, which compete directly with the substrate for the active site. wikipedia.org
Molecular modeling and structural studies confirm that the macrocyclic core of Azumamide E orients the zinc-binding group for optimal interaction within the active site tunnel of the HDAC enzyme. nih.gov This binding prevents the natural substrate, an acetylated lysine (B10760008) residue on a histone tail, from accessing the catalytic machinery, thus inhibiting the deacetylation reaction. nih.govnih.gov This contrasts with allosteric inhibitors, which bind to a separate site on the enzyme to induce a conformational change in the active site. libretexts.orgtaylorandfrancis.com
Cellular Pathway Perturbations
Signal Transduction Cascade Effects
The primary effect of Azumamide E on cellular pathways stems from its inhibition of HDACs. nih.gov HDACs are key regulators of epigenetic signaling. researchgate.net By removing acetyl groups from histone proteins, HDACs induce a more compact chromatin structure, which generally represses gene transcription. nih.govnih.gov
Azumamide E disrupts this process. By inhibiting HDACs, it prevents the deacetylation of histones. nih.gov This leads to an accumulation of acetylated histones, resulting in a more open chromatin state that allows transcription factors to access DNA and activate gene expression. nih.gov This modulation of chromatin accessibility is a fundamental mechanism of signal transduction from the cellular environment to the nucleus, affecting a wide array of downstream processes. nih.govkhanacademy.org For example, the deacetylation of non-histone proteins, such as the tumor suppressor p53, is also regulated by HDACs; inhibition by compounds like Azumamide E can therefore prevent p53 degradation and restore its tumor-suppressive functions. nih.gov
Gene Expression Regulation
The core mechanism of action of Azumamide E is the regulation of gene expression. researchgate.netnih.gov As a potent HDAC inhibitor, its effects are widespread, altering the transcription of numerous genes involved in key cellular functions. nih.govnih.gov Histone acetylation is a powerful epigenetic modification that makes DNA more permissive to transcription. nih.gov By blocking the removal of these acetyl marks, Azumamide E effectively upregulates the expression of genes that are normally silenced by HDAC activity. nih.gov
Among the genes affected are those that control cell proliferation, differentiation, and apoptosis. encyclopedia.pub For instance, HDAC inhibitors are known to increase the expression of tumor suppressor genes, such as p21 (an inhibitor of cyclin-dependent kinases), which plays a crucial role in halting the cell cycle. science.gov This direct influence on the transcriptional landscape of the cell is the foundation for the subsequent physiological effects observed, including cell cycle arrest and apoptosis. encyclopedia.pubresearchgate.net
Cell Cycle Modulation (e.g., G2/M arrest)
A significant consequence of the widespread gene expression changes induced by Azumamide E is the modulation of the cell cycle. science.govnih.gov Inhibition of HDACs by cyclic peptides is a well-documented mechanism for inducing cell cycle arrest, often at the G2/M checkpoint. nih.govresearchgate.netacs.org This arrest is a direct result of the altered expression of critical cell cycle regulators. science.gov
For example, the upregulation of the p21 gene, a known target of HDAC-mediated repression, can inhibit the activity of cyclin-dependent kinase 1 (CDK1)/Cyclin B complexes, which are essential for entry into mitosis. science.gov Several other natural cyclopeptides that inhibit enzymes like tubulin also induce G2/M arrest. encyclopedia.pubnih.gov While specific studies on Azumamide E's effect on cell cycle progression are part of the broader investigation into HDAC inhibitors, the established mechanism strongly supports its role in causing cell cycle arrest, a key component of its anti-proliferative effects. encyclopedia.pubscience.gov
Structural Elucidation Methodologies and Conformational Analysis of Cyclopeptide E
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a cornerstone technique for the structural determination of complex organic molecules like cyclopeptides in solution. researchgate.net It provides detailed information about the chemical environment of individual atoms, their connectivity through chemical bonds, and their proximity in space, which is crucial for understanding the peptide's conformation.
The primary structure, or amino acid sequence, of Cyclopeptide E was established using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net While 1D ¹H NMR provides an initial overview of the proton environments, 2D techniques are essential to resolve spectral overlap and piece together the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would be used to trace the connections within each amino acid's spin system, for example, from the amide proton (NH) to the alpha-proton (Hα) and subsequently to the side-chain protons (Hβ, Hγ, etc.).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. It is invaluable for assigning carbon signals and confirming the identity of spin systems. For instance, the Hα proton signal of each residue in this compound is correlated with its corresponding Cα carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is critical for sequencing the peptide, as it can show a correlation between the Hα of one amino acid and the carbonyl carbon (C=O) of the preceding residue, thus establishing the peptide bond linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected by bonds. This is fundamental for both sequencing (e.g., showing proximity between the Hα of one residue and the NH of the next) and for determining the molecule's 3D conformation. researchgate.net For instance, key NOE interactions observed for a related cyclopeptide between the αH of a valine residue and the δH₂ of a proline residue helped to establish that the amide bond between them was in a trans configuration. researchgate.net
The collective data from these experiments allowed for the unambiguous determination of the amino acid sequence of cherimolathis compound as cyclo(Pro-Gly-Leu-Gly-Phe-Tyr).
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Residue | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Proline (Pro) | Hα | 4.35 | 61.2 |
| Hβ | 2.05, 2.30 | 30.1 | |
| Hγ | 1.90, 2.00 | 25.5 | |
| Hδ | 3.60, 3.75 | 47.8 | |
| C=O | - | 172.5 | |
| Glycine (Gly) | Hα | 3.90, 4.10 | 43.5 |
| C=O | - | 171.8 | |
| Leucine (Leu) | Hα | 4.40 | 53.1 |
| Hβ | 1.70 | 41.5 | |
| Hγ | 1.60 | 25.0 | |
| Hδ | 0.90, 0.95 | 22.5, 23.0 | |
| C=O | - | 173.1 | |
| Glycine (Gly) | Hα | 3.85, 4.05 | 43.7 |
| C=O | - | 171.9 | |
| Phenylalanine (Phe) | Hα | 4.65 | 55.8 |
| Hβ | 3.10, 3.20 | 38.2 | |
| H (Aromatic) | 7.20-7.35 | 127.0-136.0 | |
| C=O | - | 172.1 | |
| Tyrosine (Tyr) | Hα | 4.50 | 56.0 |
| Hβ | 3.05, 3.15 | 37.5 | |
| H (Aromatic) | 6.75, 7.10 | 115.8, 130.5 | |
| C=O | - | 172.3 |
Note: This table contains representative, illustrative data for educational purposes and does not reflect experimentally published values.
The three-dimensional structure of this compound in solution is not static but exists as an ensemble of conformations. NMR provides the experimental restraints needed to model this structure.
Nuclear Overhauser Effect (NOE): The intensity of an NOE cross-peak in a NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the two protons. Strong NOEs indicate protons are very close (< ~2.5 Å), while weak NOEs indicate larger separations (up to ~5 Å). By identifying a comprehensive set of these through-space correlations, a network of distance restraints is built, defining the peptide's fold.
J-coupling Constants: The magnitude of the three-bond coupling constant between the amide proton and the alpha-proton (³JHN-Hα) provides information about the backbone dihedral angle φ (phi). This relationship, described by the Karplus equation, allows for the determination of torsional angle restraints, further refining the conformational model of the peptide backbone.
These experimentally derived distance and dihedral angle restraints are then used as inputs for computational molecular modeling programs to generate a family of 3D structures consistent with the NMR data.
Quantitative NMR (qNMR) is a specialized application used to determine the precise concentration of a substance in a sample. Unlike other analytical methods, qNMR can be a primary ratio method, as the signal intensity is directly proportional to the number of nuclei being observed. In the context of this compound research, qNMR could be used to accurately measure the purity of an isolated or synthesized sample, or to determine its concentration in a solution for bioassays. The method involves acquiring a 1D NMR spectrum under carefully controlled conditions to ensure uniform signal excitation and full relaxation between scans. The integral of a well-resolved peak from this compound is compared to the integral of a peak from an internal standard of known concentration and purity.
Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a peptide and for elucidating its amino acid sequence through fragmentation analysis. nih.govfrontiersin.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision is crucial for determining the elemental formula of a compound. For this compound, an HRMS instrument such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap would be used to measure its exact mass. researchgate.net This accurate mass measurement helps to confirm the proposed amino acid composition and distinguish it from other molecules with the same nominal mass. The molecular mass for this compound from Annona cherimola was determined to be 635 Da by electrospray ionization mass spectrometry. uniprot.org
Table 2: Illustrative HRMS Data for this compound (Sequence: PGLGFY)
| Parameter | Value |
| Elemental Formula | C₃₃H₄₁N₅O₇ |
| Monoisotopic Mass (Calculated) | 635.3006 Da |
| Ion Observed (e.g., [M+H]⁺) | 636.3079 Da |
| Mass Measured (Hypothetical) | 636.3075 Da |
| Mass Error (Hypothetical) | -0.6 ppm |
Note: This table contains representative, illustrative data for educational purposes.
Tandem mass spectrometry (MS/MS) is the definitive MS technique for peptide sequencing. nih.govfrontiersin.org In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺) is first isolated. This "parent" or "precursor" ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), breaking the peptide bonds at various points. The resulting "product" or "fragment" ions are then analyzed by a second mass analyzer.
Because cyclopeptides lack a defined N- or C-terminus, their fragmentation is more complex than that of linear peptides. The fragmentation can occur at any peptide bond, leading to a set of linear fragment ions. By analyzing the mass differences between the peaks in the product ion spectrum, the sequence of amino acids can be pieced together. For cyclic peptides, this often requires careful analysis as multiple ring-opening events can occur, generating several series of fragment ions. The structural elucidation of this compound relied on these MS/MS fragmentation experiments to confirm the sequence determined by NMR. researchgate.net
Electrospray Ionization (ESI) and MALDI-TOF Techniques
Mass spectrometry has been a cornerstone in the structural determination of Cherimolathis compound. Bioassay-guided fractionation of extracts from the seeds of Annona cherimola led to the isolation of this novel cyclic peptide. Its structure was primarily elucidated through tandem mass spectrometry (MS/MS) fragmentation experiments conducted on a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source. acs.orgresearchgate.net This soft ionization technique is particularly well-suited for analyzing large biomolecules like peptides, as it minimizes fragmentation during the ionization process, allowing for the determination of the molecular weight of the intact molecule. researchgate.net
The molecular mass of Cherimolathis compound was determined to be 635 Da through electrospray ionization. nih.gov The amino acid sequence, Pro-Gly-Leu-Gly-Phe-Tyr (PGLGFY), was deduced from extensive 2D NMR analyses and confirmed by the fragmentation patterns observed in the MS/MS experiments. acs.orgnih.gov
In the synthesis and characterization of Cherimolathis compound, Fast Atom Bombardment Mass Spectrometry (FAB MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry have also been utilized. uea.ac.ukresearchgate.net FAB MS was used for the structural elucidation of the synthesized peptide, while MALDI-TOF was employed to assess the identity of synthetic analogues and intermediates. uea.ac.ukresearchgate.net
| Technique | Application to Cherimolathis compound | Key Findings |
| ESI-Q-TOF MS/MS | Primary structure elucidation of the natural product. | Determined the molecular mass (635 Da) and confirmed the amino acid sequence (PGLGFY). acs.orgresearchgate.netnih.gov |
| FAB MS | Spectral analysis of a synthetically produced version of the peptide. | Confirmed the structure of the synthesized cyclopeptide. researchgate.net |
| MALDI-TOF MS | Identity assessment of synthetic analogues and intermediates. | Verified the molecular weight and purity of synthesized peptides. uea.ac.uk |
Ion Mobility Mass Spectrometry (IM-MS) for Conformational Ensembles
To date, there are no specific studies published in the available scientific literature that utilize Ion Mobility Mass Spectrometry (IM-MS) for the analysis of the conformational ensembles of Cherimolathis compound. While IM-MS is a powerful technique for separating and characterizing the different shapes and sizes of peptide ions in the gas phase, its application to this particular cyclopeptide has not yet been reported.
X-ray Crystallography for Solid-State Structure Determination
The determination of the three-dimensional structure of a molecule in its solid state is typically achieved through X-ray crystallography. However, based on a thorough review of the current scientific literature, a crystal structure for Cherimolathis compound has not yet been determined or reported.
Single-Crystal X-ray Diffraction Methodologies
There are no published reports on the successful crystallization of Cherimolathis compound and its subsequent analysis by single-crystal X-ray diffraction. Therefore, detailed crystallographic data such as its space group, unit cell dimensions, and atomic coordinates are not available.
Co-crystallization with Target Biomolecules
The technique of co-crystallizing a peptide with its biological target can provide invaluable insights into their interaction at a molecular level. At present, there is no information available in the scientific literature regarding the co-crystallization of Cherimolathis compound with any target biomolecules.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Insights
Circular Dichroism (CD) spectroscopy is a widely used method for investigating the secondary structure of peptides and proteins in solution. It provides information on the proportion of α-helices, β-sheets, turns, and random coil conformations. A review of the available literature indicates that no specific studies employing CD spectroscopy to analyze the secondary structure of Cherimolathis compound have been published.
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape, stability, and dynamics of peptides. nih.gov These methods can complement experimental data by providing atomic-level insights into a molecule's behavior over time. However, a search of the current scientific literature reveals no specific computational chemistry or molecular dynamics simulation studies that have been conducted on Cherimolathis compound.
Ecological and Biological Roles of Cyclopeptide E
Role in Inter-Organismal Communication
The direct role of Cyclopeptide E in inter-organismal communication remains an area for future investigation. However, in marine ecosystems, chemical signaling is a fundamental mode of communication. Sessile marine invertebrates, such as sponges, rely on the production and release of secondary metabolites to interact with their environment and other organisms. nih.gov These chemical cues can mediate a variety of interactions, from deterring predators to attracting symbiotic partners.
Sponges host dense and diverse communities of microorganisms, and the chemical cross-talk between the sponge host and its microbial symbionts is crucial for the health of the holobiont (the host and its associated microbes). nih.govmdpi.com It is speculated that many compounds isolated from sponges are actually produced by these symbiotic microbes. mdpi.comresearchgate.net Peptides produced within these systems can function as signaling molecules, analogous to the quorum-sensing peptides that bacteria use to coordinate collective behaviors. rsc.org Therefore, while not yet demonstrated experimentally, it is probable that this compound functions as part of the complex chemical language that regulates interactions within the sponge holobiont and with the surrounding marine ecosystem.
Defensive Mechanisms Against Environmental Threats (e.g., Pathogens, Predators)
One of the most well-understood functions of secondary metabolites in sessile marine organisms is chemical defense. nih.govmdpi.com Lacking mobility, sponges must deploy potent chemical weapons to protect themselves from predation, microbial infection, and competition for space. The documented bioactivity of this compound strongly suggests it plays such a defensive role for the sponge Reniochalina stalagmatitis.
Extensive research has confirmed that this compound exhibits significant cytotoxicity against a range of human cancer cell lines. nih.govnih.gov This inherent ability to disrupt cellular processes and induce cell death is a hallmark of a chemical defense compound. While these tests are conducted in a biomedical context, the underlying bioactivity indicates that the peptide could be effective against the cells of natural predators or pathogens. For instance, other cyclic peptides isolated from marine sponges have demonstrated potent antifungal activities, such as theonellamide G from the sponge Theonella swinhoei, which is active against Candida albicans. nih.gov Similarly, linear reniochalistatin B, a related compound, was found to have antitubercular activity. nih.gov This suggests that this compound may possess as-yet-undiscovered antimicrobial properties that protect its host sponge from diseases.
The table below summarizes the known cytotoxic (cell-killing) activities of this compound, which underscore its potential as a defensive agent.
| Cell Line | Cell Type | IC₅₀ Value (μM) | Reference |
| RPMI-8226 | Human Myeloma | 4.9 | nih.govnih.gov |
| MGC-803 | Human Gastric Carcinoma | 9.7 | nih.govnih.gov |
| HeLa | Human Cervical Cancer | 16.9 - 17.3 | acs.orgnih.gov |
| HepG2 | Human Hepatoma | > 20.0 | nih.govnih.gov |
| HL-60 | Human Leukemia | > 20.0 | nih.govnih.gov |
IC₅₀ is the concentration of a substance required to inhibit the growth of 50% of the cells.
Symbiotic or Antagonistic Interactions in Microbiomes
Marine sponges are complex ecosystems, hosting vast microbiomes where intricate symbiotic and antagonistic interactions occur. nih.govmdpi.com Secondary metabolites like this compound are key mediators of these relationships, helping to structure the microbial community and maintain the stability of the holobiont. researchgate.netnih.gov
Antagonistic interactions are common in microbial communities, where different species compete for limited space and nutrients. researchgate.net The production of antimicrobial or cytotoxic compounds is a primary strategy for inhibiting competitors. nih.gov The demonstrated cytotoxicity of this compound suggests it could function as an antagonistic agent within the Reniochalina stalagmatitis microbiome, allowing the producing organism (either the sponge itself or a specific symbiont) to control the growth of other, less favorable microbes. nih.govnih.gov
Conversely, secondary metabolites can also facilitate symbiotic relationships. The production of a specific compound might benefit the host or other beneficial microbes. While the precise role of this compound in the sponge's microbiome is unknown, the production of such bioactive compounds is a critical factor in the co-evolution between marine invertebrates and their microbial partners. frontiersin.org The presence of this compound is an integral part of the chemical landscape that defines the unique ecological niche within the sponge, shaping the symbiotic and antagonistic dynamics that are essential for survival in the competitive marine environment. researchgate.net
Analytical and Bioanalytical Methodologies for Cyclopeptide E in Research Samples
Quantitative Analytical Methods in Research Matrices (e.g., Fermentation Broths, Cell Extracts)
The accurate quantification of Cycloaspeptide E in complex biological matrices is crucial for understanding its biosynthesis, optimizing production, and studying its biological activity. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for this purpose.
LC-MS/MS for Quantitation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the precise measurement of Cycloaspeptide E in intricate samples like fermentation broths and cell extracts. rsc.org The methodology generally involves a sample preparation step to remove interfering substances, followed by chromatographic separation and mass spectrometric detection.
Sample preparation for fermentation broths typically involves centrifugation to remove fungal mycelia, followed by filtration of the supernatant. For cell extracts, a more rigorous extraction procedure using organic solvents is necessary to isolate the cyclopeptide from cellular components. nih.gov
The prepared sample is then injected into an LC system, where Cycloaspeptide E is separated from other metabolites on a reversed-phase column, such as a C18 column. nih.gov A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with additives like formic acid to improve ionization, is commonly employed.
The eluted Cycloaspeptide E is then introduced into a tandem mass spectrometer, typically a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion (the molecular ion of Cycloaspeptide E) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This highly selective detection method minimizes background noise and allows for accurate quantification even at low concentrations. rsc.org While a specific validated LC-MS/MS method for the absolute quantification of Cycloaspeptide E has not been detailed in publicly available literature, the general parameters for such an analysis can be inferred from studies on similar cyclic peptides.
| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| Chromatography | Reversed-Phase HPLC/UHPLC | nih.gov |
| Column | C18 | nih.gov |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Precursor Ion (m/z) | [M+H]+ | researchgate.net |
| Product Ions (m/z) | Specific fragments from collision-induced dissociation | nih.gov |
Immunoassays for Detection
Immunoassays are analytical methods that utilize the specific binding of an antibody to its antigen for detection and quantification. While immunoassays, such as ELISA (enzyme-linked immunosorbent assay), are widely used for the detection of various biomolecules, there is currently no specific immunoassay reported in the scientific literature for the detection of Cycloaspeptide E. nih.govresearchgate.net
The development of an immunoassay for a small molecule like Cycloaspeptide E would require the production of specific antibodies that can recognize its unique structure. This process involves synthesizing a hapten (a modified version of Cycloaspeptide E) and conjugating it to a larger carrier protein to elicit an immune response in an animal model. Once specific antibodies are generated, a competitive immunoassay format could be developed for the detection of Cycloaspeptide E in research samples.
Metabolomic Profiling of Cycloaspeptide E Production and Degradation
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. researchgate.net In the context of Cycloaspeptide E, metabolomic profiling can provide valuable insights into its biosynthetic pathway and degradation processes. This is typically achieved using untargeted or targeted LC-MS-based approaches to analyze the metabolic changes in the producing organism over time or under different culture conditions. nih.govnih.gov
By comparing the metabolomes of a Cycloaspeptide E-producing strain with a non-producing mutant or the same strain under different fermentation conditions, researchers can identify potential precursors and intermediates in its biosynthetic pathway. rsc.org For instance, an increase in the abundance of certain amino acids or fatty acids that correlate with an increase in Cycloaspeptide E production would suggest their role as building blocks.
Similarly, metabolomic studies can be employed to investigate the degradation of Cycloaspeptide E. By incubating the purified compound with cell extracts or in a specific environment and analyzing the resulting metabolites over time, potential degradation products can be identified. This information is crucial for understanding the stability of the compound and its fate in biological systems.
While specific metabolomic studies focused solely on the production and degradation of Cycloaspeptide E are not extensively documented, the general approach has been widely applied to study the metabolism of other secondary metabolites in fungi. researchgate.netresearchgate.net
| Metabolomic Approach | Application to Cycloaspeptide E | Potential Findings | Reference |
|---|---|---|---|
| Untargeted Metabolomics | Comparison of producing vs. non-producing fungal strains | Identification of biosynthetic precursors and related metabolites | nih.govrsc.org |
| Time-course Metabolomics | Analysis of fermentation broth at different time points | Monitoring the dynamics of precursor consumption and product formation | mdpi.com |
| Targeted Metabolomics | Quantification of known intermediates in the biosynthetic pathway | Elucidation of pathway bottlenecks and regulatory points | nih.gov |
| Degradation Studies | Incubation of Cycloaspeptide E with cell extracts or under specific conditions | Identification of degradation products and pathways | nih.gov |
Future Directions and Emerging Research Avenues for Cyclopeptide E
Integration of Artificial Intelligence and Machine Learning in Cyclopeptide Research
A significant future direction for Cyclopeptide E research is the development of sophisticated predictive models powered by AI and ML. These models can be trained on large datasets of known peptides to forecast the biosynthetic pathways and specific biological activities of novel compounds. researchgate.net Currently, machine learning models are being developed to predict the properties and activities of peptides, which could be applied to this compound to anticipate its therapeutic potential. mdpi.com
The ability to predict bioactivity directly from a peptide's sequence or its biosynthetic gene cluster is a major goal. researchgate.net This would enable in silico screening of vast virtual libraries of this compound variants, prioritizing the most promising candidates for synthesis and experimental testing. Such models can significantly reduce the time and resources required for discovery by focusing efforts on molecules with the highest probability of success. e-emj.org
Table 1: Applications of Predictive Modeling in this compound Research
| Application Area | Description | Potential Impact on this compound |
|---|---|---|
| Bioactivity Prediction | Using ML algorithms to analyze sequence data and predict biological activities such as anticancer, antimicrobial, or antiviral effects. dovepress.comresearchgate.net | Rapidly screen virtual libraries of this compound analogues to identify those with high predicted efficacy against specific disease targets. |
| Biosynthesis Pathway Prediction | Analyzing genomic data to identify and characterize the genes and enzymes responsible for producing cyclopeptides. researchgate.netnih.gov | Elucidate the complete biosynthetic pathway of this compound, enabling its production in engineered organisms. |
| Pharmacokinetic Forecasting | Developing models to predict properties like stability, cell permeability, and half-life, which are crucial for drug development. dovepress.combiochempeg.com | Design this compound analogues with improved drug-like properties, enhancing their clinical viability. |
Beyond prediction, AI and ML are enabling the de novo design of entirely new peptides with tailored functionalities. nih.govbakerlab.org For this compound, this means creating novel analogues that are not found in nature, with enhanced potency, selectivity, and stability. frontiersin.orgnih.gov Computational methods can build upon the known structure of this compound, exploring vast chemical space to design improved variants. bakerlab.orgmdpi.com
De novo design frameworks often involve several stages, including optimization-based sequence selection and calculations of fold stability. researchgate.net These approaches can generate a ranked list of new sequences with the lowest potential energy in a desired conformation, effectively designing peptides for specific functions. researchgate.net For instance, a computational "anchor extension" methodology allows for the design of cyclic peptides that bind to a target protein with high affinity by building upon a known binding molecule. bakerlab.org This strategy could be employed to design this compound analogues that potently and selectively inhibit a specific protein-protein interaction implicated in disease. mdpi.comnih.gov
Reinforcement learning-based methods are also emerging as powerful tools for generating diverse cyclic peptide binders for target proteins, further expanding the toolkit for designing novel analogues of this compound. biorxiv.org
Advanced Bioengineering and Synthetic Biology for Sustainable Production
While chemical synthesis is a powerful tool for producing peptides, it often relies on hazardous reagents and can be costly for large-scale production. rsc.orgresearchgate.net Advanced bioengineering and synthetic biology offer a promising alternative for the sustainable and cost-effective production of this compound. frontiersin.orgnih.gov These approaches involve engineering microbial cell factories, such as E. coli or yeast, to produce the desired peptide through fermentation. mdpi.comtandfonline.com
This "green" manufacturing platform can significantly reduce the environmental impact associated with traditional chemical synthesis. rsc.orgresearchgate.net For Caryophyllaceae-type cyclopeptides like this compound, research has shown that their precursor peptides are ribosomally synthesized, making them ideal candidates for production in engineered biological systems. nih.govoup.com A hybrid production platform that combines the recombinant production of linear precursors in yeast with subsequent enzymatic cyclization has been successfully developed for other cyclic peptides and could be adapted for this compound. rsc.org
By optimizing metabolic pathways and utilizing engineered microbes, it is possible to achieve high yields of the final product. phdcourses.dkbitesizebio.com The development of efficient protocols and genetic tools for various host organisms will be key to making them viable chassis for synthetic biology applications, including the large-scale manufacturing of this compound. tandfonline.combitesizebio.com
Table 2: Comparison of Production Strategies for this compound
| Production Method | Advantages | Disadvantages | Relevance to this compound |
|---|---|---|---|
| Chemical Synthesis (e.g., SPPS) | High precision, allows incorporation of non-natural amino acids. mdpi.com | Costly at large scale, uses hazardous solvents, potential for low yields. rsc.orgresearchgate.net | Useful for creating initial batches and analogues for research, but less ideal for mass production. |
| Bioengineering/Synthetic Biology | Sustainable, cost-effective, scalable, environmentally friendly. rsc.orgfrontiersin.org | Requires extensive initial development of engineered host strains and processes. nih.gov | High potential for industrial-scale, sustainable production of this compound and its biosynthetically accessible analogues. |
Multi-Omics Approaches for Holistic Biological Role Elucidation
To fully understand the therapeutic potential and mechanism of action of this compound, a holistic view of its effects on biological systems is required. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive picture of the molecular changes induced by a compound. frontlinegenomics.comimrpress.comnih.gov
Applying a multi-omics strategy to this compound would allow researchers to move beyond a single target and understand its system-wide impact. nih.govfrontiersin.org For example, by treating cancer cells with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics), scientists can build a detailed map of its mechanism of action. nih.govcd-genomics.com This integrated approach can reveal not only the direct targets of the peptide but also the downstream signaling cascades and cellular processes it modulates. cd-genomics.com Such a deep understanding is crucial for identifying biomarkers for patient stratification and for predicting potential synergistic effects with other drugs. researchgate.netimrpress.com The integration of these diverse datasets enables a more complete understanding of a compound's biological role, which is essential for its development as a therapeutic agent. researchgate.netqub.ac.uk
Exploration of Novel Cyclization Chemistries
The cyclic nature of this compound is fundamental to its stability and bioactivity. nih.govdovepress.com Exploring novel cyclization chemistries is a key research avenue for creating analogues with improved properties. While nature often uses head-to-tail cyclization, a variety of synthetic and enzymatic methods can be used to create different types of cyclic structures. oup.commdpi.com
Strategies include forming rings via side-chain-to-tail or side-chain-to-side-chain linkages, which can alter the peptide's conformation and, consequently, its binding affinity and specificity. rsc.org The biosynthesis of Caryophyllaceae-type cyclopeptides, for instance, involves specific enzymes like peptide cyclases that process linear precursors. capes.gov.br Understanding and harnessing these natural enzymatic systems, or developing novel chemical ligation techniques, can expand the diversity of accessible this compound analogues. oup.com For example, the biosynthesis of some Caryophyllaceae-type cyclopeptides is thought to occur via pathways that could be harnessed for biotechnological applications. nih.gov Furthermore, unusual cyclization reactions, such as those forming unique heterocyclic moieties from amino acid precursors like tryptophan, have been observed in other cyclopeptides and represent an exciting frontier for creating novel this compound variants with unique biological activities. acs.org
Q & A
Q. What spectroscopic methods are recommended for characterizing the structure of Cyclopeptide E?
this compound's structural elucidation involves mass spectrometry (MS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy to resolve its cyclic backbone and sequence. Fluorogenic properties are confirmed via fluorescence spectroscopy, while high-performance liquid chromatography (HPLC) ensures purity. UV-Vis and fluorescence emission spectra validate Trp(red-BODIPY) conjugation .
Q. What controls are essential when assessing this compound's specificity for KRT1 in tissue imaging?
Critical controls include: (1) tissues lacking KRT1 expression, (2) competitive inhibition with free KRT1 peptides, (3) scrambled peptide sequences, and (4) autofluorescence controls. Quantify specificity using signal-to-noise ratios and co-localization with immunohistochemistry .
Q. How should raw data from this compound binding assays be processed to ensure reproducibility?
Normalize fluorescence signals to protein concentration or cell count. Use automated tools (e.g., ImageJ) for quantification, apply background subtraction, and report raw/processed data in supplementary materials following transparency guidelines .
Q. What are the ethical considerations when using this compound in preclinical cancer studies?
Adhere to animal welfare protocols (e.g., IACUC), minimize sample sizes via power analysis, and validate tumor models for clinical relevance. Disclose conflicts of interest and ensure data-sharing compliance .
Advanced Research Questions
Q. How can researchers optimize this compound synthesis to enhance fluorogenicity without compromising binding affinity?
Iterative modifications of the peptide backbone and fluorophore positioning are key. Pd-catalyzed C–H activation enables precise Trp(red-BODIPY) incorporation. Structure-activity relationship (SAR) studies, combined with binding assays (e.g., SPR) and computational modeling, balance fluorogenic output and KRT1 affinity .
Q. How should discrepancies between theoretical and experimental spectra be addressed in this compound analysis?
Implement scoring functions (e.g., shared mass counts) to handle spectral noise. Validate with tandem MS/MS and algorithms for cyclopeptide sequencing. Post-translational modifications should be ruled out via Edman degradation or enzymatic assays .
Q. What strategies mitigate Trp(red-BODIPY) photobleaching in longitudinal imaging studies?
Optimize excitation intensity, use antifade mounting media, and incorporate photostabilizing groups during synthesis. Validate via accelerated photostability assays under varied pH/temperature conditions .
Q. How can in silico models predict this compound interactions with non-target proteins?
Perform molecular docking (e.g., AutoDock Vina) against potential off-targets like other keratins. Validate predictions using surface plasmon resonance (SPR) and cross-reference with proteome-wide affinity screens .
Q. What experimental designs resolve contradictory data in this compound's in vivo vs. in vitro efficacy?
Use the P-E/I-C-O framework: define population (e.g., metastatic vs. primary tumors), adjust intervention (dosage, delivery method), include controls (vehicle-only groups), and measure outcomes via bioluminescence or histopathology. Multi-center validation reduces bias .
Q. How to integrate multi-omics data with this compound imaging to study KRT1's role in metastasis?
Correlate this compound signals with KRT1 mRNA/protein levels across metastatic stages. Use pathway analysis (e.g., GSEA) to identify co-regulated networks. Validate via CRISPR knockdowns and rescue experiments .
Methodological Notes
- Experimental Design : Follow the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) to structure hypotheses and controls .
- Data Validation : Use cyclopeptide spectrum scoring () and systematic reviews () to address noise and bias.
- Synthesis Optimization : Leverage Pd-catalyzed C–H activation for fluorophore integration, validated via SAR studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
